molecular formula C11H15ClN2O4S B15192970 2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate CAS No. 116943-54-5

2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate

Cat. No.: B15192970
CAS No.: 116943-54-5
M. Wt: 306.77 g/mol
InChI Key: KGLTWBYGXAFDMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with (((1-phenylethyl)amino)sulfonyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate involves the interaction with specific molecular targets in cells. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The sulfonyl group enhances the compound’s reactivity and stability, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate is unique due to the presence of both the carbamate and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

116943-54-5

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

2-chloroethyl N-(1-phenylethylsulfamoyl)carbamate

InChI

InChI=1S/C11H15ClN2O4S/c1-9(10-5-3-2-4-6-10)13-19(16,17)14-11(15)18-8-7-12/h2-6,9,13H,7-8H2,1H3,(H,14,15)

InChI Key

KGLTWBYGXAFDMI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)NC(=O)OCCCl

Origin of Product

United States

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